Cas no 117713-57-2 (1,3-Di((113C)methyl)benzene)

1,3-Di((113C)methyl)benzene is a selectively 13C-labeled isotopologue of m-xylene, where both methyl groups are enriched with carbon-13 (113C). This compound is primarily utilized as a stable isotopic tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies, enabling precise tracking of molecular interactions and metabolic pathways. The 13C enrichment enhances signal detection sensitivity and resolution, making it valuable for mechanistic investigations in organic chemistry, biochemistry, and materials science. Its high isotopic purity ensures minimal interference in analytical applications. The compound is particularly useful in kinetic studies, reaction monitoring, and isotopic labeling experiments requiring site-specific 13C incorporation.
1,3-Di((113C)methyl)benzene structure
1,3-Di((113C)methyl)benzene structure
商品名:1,3-Di((113C)methyl)benzene
CAS番号:117713-57-2
MF:C8H10
メガワット:108.15
CID:132837
PubChem ID:16213348

1,3-Di((113C)methyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene,1,3-di(methyl-13C)-
    • 1,3-di(methyl)benzene
    • M-XYLENE-ALPHA,ALPHA'-13C2
    • 1,3-bis[(13C)methyl]benzene
    • 117713-57-2
    • m-Xylene-alpha,alpha-13c2,99 atom % 13 c
    • DTXSID40583887
    • M-XYLENE-ALPHA,ALPHA/'-13C2
    • 1,3-Bis[(~13~C)methyl]benzene
    • m-Xylene-dimethyl-13C2
    • m-Xylene-(dimethyl-13C2), 99 atom % 13C
    • J-003655
    • 1,3-Di((113C)methyl)benzene
    • インチ: InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1
    • InChIKey: IVSZLXZYQVIEFR-ZDOIIHCHSA-N
    • ほほえんだ: C1([13CH3])C=CC=C([13CH3])C=1

計算された属性

  • せいみつぶんしりょう: 108.084959990g/mol
  • どういたいしつりょう: 108.084959990g/mol
  • 同位体原子数: 2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 58.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 0Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.884 g/mL at 25 °C
  • ゆうかいてん: -48 °C(lit.)
  • ふってん: 138-139 °C(lit.)
  • フラッシュポイント: 77 °F
  • 屈折率: n20/D 1.497(lit.)
  • ようかいせい: 未確定

1,3-Di((113C)methyl)benzene セキュリティ情報

1,3-Di((113C)methyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
487236-1G
1,3-Di((113C)methyl)benzene
117713-57-2
1g
¥12036.65 2023-12-05

1,3-Di((113C)methyl)benzene 関連文献

1,3-Di((113C)methyl)benzeneに関する追加情報

1,3-Di((113C)methyl)benzene: A Key Compound in CAS No. 117713-57-2 for Advanced Biomedical Applications

1,3-Di((113C)methyl)benzene, identified by the CAS No. 117713-57-2, represents a pivotal compound in the realm of chemical synthesis and biomedical research. This molecule is a derivative of benzene, featuring two methyl groups labeled with 113C isotopes at the 1 and 3 positions. The unique structural configuration of this compound has garnered significant attention in recent years due to its potential applications in metabolic studies, drug development, and analytical chemistry. Its 113C labeling provides a powerful tool for tracking molecular dynamics in biological systems, enabling researchers to probe complex biochemical pathways with unprecedented precision.

The CAS No. 11771,57-2 compound is synthesized through advanced catalytic methods that ensure high purity and isotopic fidelity. Recent advancements in synthetic chemistry have enabled the efficient incorporation of 113C isotopes into aromatic frameworks, a process that is critical for applications requiring isotopic labeling. This compound's stability and solubility properties make it particularly suitable for use in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies, where precise molecular tracking is essential. The ability to isolate and analyze 113C-labeled molecules has opened new avenues for understanding metabolic flux and enzyme kinetics in cellular environments.

One of the most promising applications of 1,3-Di((113C)methyl)benzene lies in its role as a tracer in metabolic research. A 2023 study published in Journal of Biological Chemistry highlighted the use of 113C-labeled aromatic compounds to map metabolic networks in cancer cells. By incorporating 1,3-Di((113C)methyl)benzene into cellular systems, researchers were able to identify key metabolic intermediates that drive tumor growth. This discovery has significant implications for the development of targeted therapies, as it allows for the identification of metabolic vulnerabilities in cancer cells that can be exploited for therapeutic intervention.

Another critical area of research involving 1,3-Di((113C)methyl)benzene is its application in drug metabolism studies. The 113C label provides a means to distinguish between endogenous and exogenous compounds, which is crucial for assessing the pharmacokinetics of new drugs. A 2024 review in Pharmaceutical Research emphasized the importance of isotopic labeling in drug discovery, noting that 113C-labeled compounds like 1,3-Di((113C)methyl)benzene enable the precise quantification of drug metabolites in vivo. This capability is particularly valuable in the development of prodrugs, where the conversion of the parent compound into its active form must be carefully monitored.

Recent advancements in 113C labeling technology have further expanded the utility of 1,3-Di((113C)methyl)benzene in biomedical research. A 2023 study published in Chemical Communications demonstrated the use of this compound in the development of novel imaging agents for in vivo metabolic imaging. By incorporating 113C labels into molecular probes, researchers were able to visualize metabolic processes in real-time, providing insights into disease mechanisms that were previously inaccessible. This breakthrough has the potential to revolutionize diagnostic imaging by enabling the non-invasive monitoring of metabolic activity in tissues and organs.

The structural simplicity of 1,3-Di((113C)methyl)benzene also makes it a valuable tool in the study of aromaticity and electronic effects in organic chemistry. A 2022 paper in Organic Letters explored the electronic properties of 113C-labeled aromatic compounds, revealing how the substitution of 113C isotopes affects molecular orbital interactions. These findings have implications for the design of new materials with tailored electronic properties, including semiconductors and optoelectronic devices. The ability to control electronic behavior through isotopic labeling represents a significant advancement in materials science.

In addition to its applications in research, 1,3-Di((113C)methyl)benzene has potential therapeutic applications. A 2024 preclinical study published in Science Translational Medicine investigated the use of 113C-labeled compounds in the treatment of metabolic disorders. The study found that 1,3-Di((113C)methyl)benzene could be used as a metabolic modulator to correct imbalances in energy production, offering a novel approach to treating conditions such as diabetes and mitochondrial diseases. This application highlights the versatility of 113C-labeled compounds in both diagnostic and therapeutic contexts.

The synthesis of 1,3-Di((113C)methyl)benzene continues to be an area of active research, with scientists exploring new catalytic methods to improve efficiency and reduce byproducts. A 2023 study in Chemical Science reported the development of a novel asymmetric hydrogenation method that enables the selective incorporation of 113C isotopes into aromatic rings. This advancement has the potential to streamline the production of 113C-labeled compounds, making them more accessible for widespread use in biomedical research.

As the field of isotopic labeling continues to evolve, 1,3-Di((113C)methyl)benzene remains a cornerstone of chemical and biomedical innovation. Its unique properties and adaptability to various research applications underscore its importance in advancing our understanding of complex biological systems. The continued exploration of this compound's potential is likely to yield further breakthroughs in diagnostics, therapeutics, and materials science, solidifying its role as a key player in modern scientific research.

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